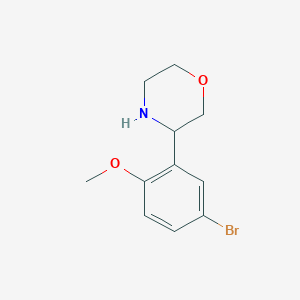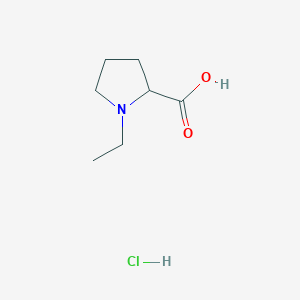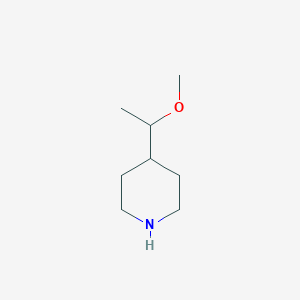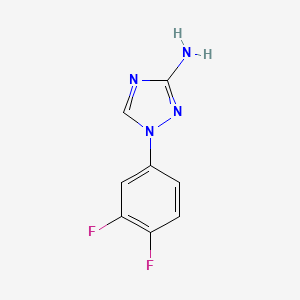
3-(5-Bromo-2-methoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)morpholine typically involves the reaction of 5-bromo-2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or acids derived from the methoxy group.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)pyrrolidine
- 3-(5-Bromo-2-methoxyphenyl)piperidine
- 3-(5-Bromo-2-methoxyphenyl)thiomorpholine
Uniqueness
3-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to its analogs. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
RBKIGMKQDBAISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)

![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)




![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)

![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
